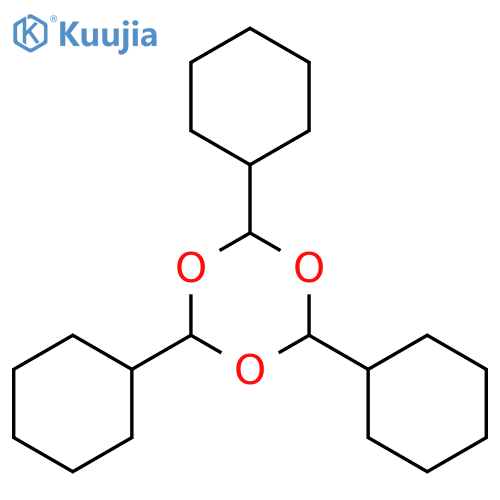Cas no 6556-71-4 (2,4,6-Tricyclohexyl-1,3,5-trioxane)

6556-71-4 structure
商品名:2,4,6-Tricyclohexyl-1,3,5-trioxane
CAS番号:6556-71-4
MF:C21H36O3
メガワット:336.50874710083
CID:1689553
2,4,6-Tricyclohexyl-1,3,5-trioxane 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Trioxane, 2,4,6-tricyclohexyl-
- 2,4,6-Tricyclohexyl-1,3,5-trioxane
-
計算された属性
- せいみつぶんしりょう: 336.26658
じっけんとくせい
- PSA: 27.69
2,4,6-Tricyclohexyl-1,3,5-trioxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T774930-500mg |
2,4,6-Tricyclohexyl-1,3,5-trioxane |
6556-71-4 | 500mg |
$1315.00 | 2023-05-17 | ||
| TRC | T774930-50mg |
2,4,6-Tricyclohexyl-1,3,5-trioxane |
6556-71-4 | 50mg |
$167.00 | 2023-05-17 | ||
| TRC | T774930-250mg |
2,4,6-Tricyclohexyl-1,3,5-trioxane |
6556-71-4 | 250mg |
$ 800.00 | 2023-09-05 |
2,4,6-Tricyclohexyl-1,3,5-trioxane 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
6556-71-4 (2,4,6-Tricyclohexyl-1,3,5-trioxane) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 503537-97-1(4-bromooct-1-ene)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
